molecular formula C10H9F3O3 B1421204 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid CAS No. 1000566-45-9

2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid

Cat. No. B1421204
M. Wt: 234.17 g/mol
InChI Key: SVJBALZZRCDJHL-UHFFFAOYSA-N
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Description

“2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid” is a chemical compound with the CAS Number: 1017778-84-5 . Its molecular weight is 234.17 . The IUPAC name for this compound is [2-methoxy-3-(trifluoromethyl)phenyl]acetic acid .


Molecular Structure Analysis

The InChI code for “2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid” is 1S/C10H9F3O3/c1-16-9-6(5-8(14)15)3-2-4-7(9)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid” are not available, it’s known that similar compounds like Mosher’s acid react with an alcohol or amine of unknown stereochemistry to form an ester or amide . The absolute configuration of the ester or amide is then determined by proton and/or 19 F NMR spectroscopy .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature is ambient .

Scientific Research Applications

Synthesis and Anti-Oxidation Activities

Research by Ren (2004) focused on the synthesis and anti-oxidation activities of a compound closely related to 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid. This study synthesized the compound from isovanillin and rodanine and evaluated its anti-oxidation activities using the DPPH radical scavenging method. The compound demonstrated notable anti-oxidation activities, suggesting its potential use in scientific applications where antioxidant properties are desired Ren, 2004.

Molecular Structure Analysis

Guzei, Gunderson, and Hill (2010) synthesized a compound structurally similar to 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid. Their study focused on analyzing the molecular structure, including the orientation of various substituents and their electronic properties. This research is significant for understanding the physical and chemical properties of such compounds Guzei, Gunderson, & Hill, 2010.

Synthesis of Novel Indole-Benzimidazole Derivatives

Wang et al. (2016) explored the synthesis of novel compounds using derivatives of indole carboxylic acids, which include compounds related to 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid. This research highlights the synthesis processes and potential applications of such compounds in various scientific fields Wang et al., 2016.

Applications in Chemical Analysis

Libánský et al. (2015) developed a method using carbon composite electrodes for the voltammetric determination of tumor biomarkers, including a compound similar to 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid. This study demonstrates the relevance of such compounds in the development of analytical methods for clinical and biochemical research Libánský et al., 2015.

Synthesis and Antimicrobial Evaluation

Noolvi et al. (2016) synthesized a series of thiadiazole derivatives of a compound structurally related to 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid and evaluated their antimicrobial activities. This research contributes to the understanding of the potential use of such compounds in developing new antimicrobial agents Noolvi et al., 2016.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

2-[4-methoxy-3-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-16-8-3-2-6(5-9(14)15)4-7(8)10(11,12)13/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJBALZZRCDJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674006
Record name [4-Methoxy-3-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid

CAS RN

1000566-45-9
Record name [4-Methoxy-3-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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